(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate
Description
The compound (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is a cyclopenta[c]chromen derivative featuring a hexyl chain at the 8-position and a 3-(phenylmethoxycarbonylamino)propanoate ester at the 7-position. This structural complexity distinguishes it from simpler analogs, as discussed below .
Properties
Molecular Formula |
C29H33NO6 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C29H33NO6/c1-2-3-4-8-12-21-17-24-22-13-9-14-23(22)28(32)36-26(24)18-25(21)35-27(31)15-16-30-29(33)34-19-20-10-6-5-7-11-20/h5-7,10-11,17-18H,2-4,8-9,12-16,19H2,1H3,(H,30,33) |
InChI Key |
NQISNCPXCAZLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromenone Skeleton
The cyclopenta[c]chromen system is constructed via a Friedel-Crafts alkylation followed by oxidative cyclization. Starting with 2,4-dihydroxyacetophenone, treatment with cyclopentanone in the presence of boron trifluoride etherate induces cyclization to yield 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol.
Reaction Conditions :
Hexyl Group Introduction
The hexyl side chain is introduced at the C8 position via nucleophilic alkylation. The hydroxyl group at C7 is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.
Procedure :
-
Protection: 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol is treated with TBSCl and imidazole in DMF (yield: 92%).
-
Alkylation: The TBS-protected intermediate reacts with 1-bromohexane in the presence of K2CO3 and tetrabutylammonium iodide (TBAI) in refluxing acetone (yield: 85%).
-
Deprotection: TBS removal using tetrabutylammonium fluoride (TBAF) in THF yields 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol (yield: 88%).
Synthesis of 3-(Benzyloxycarbonylamino)propanoic Acid
Cbz Protection of β-Alanine
β-Alanine is protected via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
Reaction Conditions :
-
Solvent: 10% Na2CO3 (aqueous) and dioxane (1:1)
-
Reagents: Cbz-Cl (1.2 equiv), β-alanine (1.0 equiv)
-
Temperature: 0°C, 2 hours
The product, 3-(benzyloxycarbonylamino)propanoic acid, is isolated by acidification (pH 2–3) and extraction with ethyl acetate.
Esterification of Chromenol with Cbz-Protected Propanoic Acid
Activation and Coupling
The hydroxyl group at C7 of the chromenol undergoes esterification with 3-(benzyloxycarbonylamino)propanoic acid using a carbodiimide coupling agent:
Procedure :
-
Activation: 3-(Benzyloxycarbonylamino)propanoic acid (1.2 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DCM for 30 minutes.
-
Coupling: The activated acid is added to 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol (1.0 equiv) and stirred for 24 hours at room temperature.
-
Workup: The mixture is filtered to remove dicyclohexylurea, washed with NaHCO3 and brine, and concentrated.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | DCC | 75 |
| Solvent | DCM | 75 |
| Temperature | RT | 75 |
| Alternative Agent | EDCl/HOBt | 70 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, hexane/ethyl acetate 3:1) to afford the title compound as a white solid (yield: 70%).
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Cbz aromatic), 6.82 (s, 1H, H-5), 5.12 (s, 2H, Cbz CH2), 4.25 (t, J = 6.8 Hz, 2H, OCH2), 2.90–2.75 (m, 4H, cyclopentane CH2), 1.60–1.20 (m, 10H, hexyl CH2), 0.88 (t, J = 6.8 Hz, 3H, hexyl CH3).
-
HRMS (ESI) : m/z calculated for C29H33NO6 [M+H]+: 492.2385, found: 492.2389.
Alternative Synthetic Routes and Scalability
Microwave-Assisted Esterification
Microwave irradiation (100°C, 30 minutes) reduces reaction time and improves yield to 82%.
Chemical Reactions Analysis
Types of Reactions
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- A cyclopenta[c]chromene core , which is known for its diverse biological activities.
- A phenylmethoxycarbonylamino propanoate side chain , which enhances its interaction with biological targets.
- A hexyl group that contributes to its hydrophobic properties, potentially influencing solubility and membrane interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Properties : Compounds with similar chromene structures have been documented to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : The presence of the phenylmethoxycarbonylamino moiety may enhance the compound's ability to combat bacterial and fungal infections.
- Anticancer Effects : Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, similar compounds have shown IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic potential. Techniques employed include:
- Surface Plasmon Resonance (SPR) : This method assesses binding affinities with enzymes or receptors.
- Molecular Docking Simulations : These provide insights into binding mechanisms and affinities, helping to predict the efficacy and safety profiles of the compound in therapeutic applications.
Case Studies
Several studies have explored the anticancer activity of structurally related compounds:
- A study reported that derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating selective targeting capabilities without affecting normal cells .
- Another investigation highlighted the anti-inflammatory effects of similar chromene derivatives, suggesting their potential use in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclopenta[c]chromen Derivatives
Substituent-Driven Property Differences
- Hydrogen Bonding: The carbamate group in the target compound enables both H-bond donation (via NH) and acceptance (via COO), enhancing intermolecular interactions compared to ethers () or esters () . Propanoic/acetic acid derivatives () are ionizable at physiological pH, favoring solubility but limiting membrane permeability.
- Lipophilicity: The hexyl chain common to all compounds imparts baseline hydrophobicity. The target compound’s Cbz group and extended propanoate ester likely increase logP compared to analogs with smaller substituents (e.g., acetic acid in ).
- Stability : Carbamates (target compound) are generally more resistant to hydrolysis than esters (), which may degrade under acidic/basic conditions .
Crystallographic and Packing Behavior
Crystallographic data for cyclopenta[c]chromen derivatives are often resolved using SHELX programs (). The bulky 3,4,5-trimethoxybenzyloxy group in ’s compound may induce distinct packing motifs compared to the target compound’s flexible Cbz-propanoate chain.
Biological Activity
The compound (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a cyclopenta[c]chromene core and a phenylmethoxycarbonylamino propanoate side chain, suggest diverse interactions with biological systems. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is . The structural components include:
- Cyclopenta[c]chromene moiety : Known for its role in various biological activities.
- Hexyl group : Contributes to hydrophobicity, potentially enhancing membrane interaction.
- Phenylmethoxycarbonylamino propanoate side chain : May influence the compound's reactivity and binding affinity with biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Properties
Compounds similar to (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related chromene derivatives show significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models .
2. Anti-inflammatory Effects
The compound is reported to inhibit enzymes involved in inflammatory pathways. It may modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators .
3. Antimicrobial Activity
Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial membranes or inhibiting essential enzymatic functions within microbial cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Enzyme Inhibition
The compound may bind to various enzymes, modulating their activity. For instance:
- Cyclooxygenase (COX) : Inhibition leads to reduced production of inflammatory prostaglandins.
- Lipoxygenase (LOX) : Inhibition can decrease leukotriene synthesis, further mitigating inflammation .
Receptor Modulation
Through binding to receptors involved in cell signaling pathways, the compound can alter cellular responses associated with growth and inflammation .
Case Studies
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Activity
A study evaluated the effects of a structurally similar chromene derivative on MCF-7 cells, revealing an IC50 value of approximately 15 μM, indicating significant cytotoxicity .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of related compounds, demonstrating effective inhibition of COX enzymes with IC50 values ranging from 10 to 20 μM across various derivatives .
Comparative Analysis
To illustrate the unique properties of (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate compared to other compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hexyl group | Anticancer |
| Compound B | Longer alkyl chain | Anti-inflammatory |
| Compound C | Methoxy substitution | Antimicrobial |
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer: The synthesis of chromene derivatives typically involves esterification or condensation reactions. For analogs like ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, base-catalyzed reactions (e.g., K₂CO₃ in acetone or ethanol under reflux) are common for coupling hydroxylated chromene cores with halogenated esters . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions.
- Catalyst optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating esters.
Q. Q2. What spectroscopic methods are most effective for characterizing structural features like the cyclopenta[c]chromen core and phenylmethoxycarbonylamino group?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for chromene) and ester carbonyl signals (δ 165–175 ppm). The phenylmethoxy group shows distinct singlet peaks for methoxy (δ ~3.8 ppm) and aromatic protons .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and urethane (N-H stretch at ~3300 cm⁻¹).
- HPLC-MS : Quantify purity and detect degradation products (e.g., hydrolysis of the ester bond under acidic conditions) .
Advanced Research Questions
Q. Q3. How does the hexyl substituent at the 8-position influence the compound’s pharmacokinetic properties compared to shorter alkyl chains?
Answer: Longer alkyl chains (e.g., hexyl vs. methyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. For example:
Q. Q4. What experimental strategies can resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Answer:
- Dose-dependent assays : Test across a wide concentration range (nM to mM) to identify biphasic effects.
- Reactive oxygen species (ROS) profiling : Use fluorescent probes (e.g., DCFH-DA) under varying pH and redox conditions .
- Metabolite tracking : LC-MS/MS to detect oxidation byproducts (e.g., quinone derivatives) that may explain pro-oxidant activity .
Q. Q5. How can the phenylmethoxycarbonylamino group be modified to enhance target selectivity in kinase inhibition studies?
Answer:
- Bioisosteric replacement : Substitute the phenyl group with heterocycles (e.g., pyridine for improved H-bonding) or fluorinated analogs to modulate electron density .
- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade specific kinases .
Methodological Challenges
Q. Q6. What are the pitfalls in designing stability studies for this ester-containing compound under physiological conditions?
Answer:
- Hydrolysis susceptibility : Monitor degradation in PBS (pH 7.4) at 37°C. Esterases in serum can accelerate breakdown; use stabilizers like polyethylene glycol (PEG-400) .
- Light sensitivity : Chromene derivatives often degrade under UV light; conduct studies in amber vials.
Q. Q7. How can computational methods (e.g., QSAR, docking) guide the optimization of this compound for anti-inflammatory activity?
Answer:
- QSAR modeling : Correlate substituent electronegativity with COX-2 inhibition using descriptors like Hammett constants (σ) .
- Molecular docking : Prioritize modifications to the cyclopenta[c]chromen core that enhance binding to the COX-2 active site (e.g., π-π stacking with Tyr385) .
Ecological and Mechanistic Considerations
Q. Q8. What methodologies assess the environmental fate of this compound, given its structural complexity?
Answer:
Q. Q9. How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways in mammalian systems?
Answer:
- Synthesis of ¹⁴C-labeled analog : Introduce the label at the phenylmethoxycarbonyl group via [¹⁴C]-benzyl chloroformate .
- Autoradiography : Map tissue distribution in rodent models post-administration .
Data Reproducibility and Validation
Q. Q10. What statistical approaches mitigate variability in bioactivity assays for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
